![molecular formula C16H20N2O2 B1312345 4-(2-Morpholinoethoxy)naphthalen-1-amine CAS No. 317806-90-9](/img/structure/B1312345.png)
4-(2-Morpholinoethoxy)naphthalen-1-amine
Overview
Description
Synthesis Analysis
The synthesis of MNA involves several stages, including the reaction with N-ethyl-N,N-diisopropylamine in tetrahydrofuran at 20℃ . Other methods include reactions in dimethyl sulfoxide at 100℃ for 0.5h under microwave irradiation .Molecular Structure Analysis
The molecular formula of MNA is C16H20N2O2 . It has an average mass of 345.264 Da and a mono-isotopic mass of 344.105835 Da .Chemical Reactions Analysis
The chemical reactions involving MNA are complex and involve several stages. For instance, one synthesis method involves the reaction of 4-aminonaphthyl ether intermediate with phosgene .Scientific Research Applications
Synthesis and Chemical Properties
4-(2-Morpholinoethoxy)naphthalen-1-amine is utilized in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. For example, it has been employed in the synthesis of new 2-naphtholoxy derivatives with potential anti-amnesic activities, as evidenced by their evaluation through passive avoidance tests (V. Daniel et al., 2009). Furthermore, this compound participates in Copper(I)-catalyzed reactions with diaryl buta-1,3-diynes and cyclic amines, such as morpholine, leading to the efficient production of amino-substituted naphthalene derivatives (Hong-bin Sun, Xiaoli Wu, R. Hua, 2011).
Applications in Material Science
In the field of material science, derivatives of 4-(2-Morpholinoethoxy)naphthalen-1-amine have been explored for their potential in creating dyes and pigments for synthetic-polymer fibers. These applications highlight the compound's utility in developing new materials with specific coloration and fastness properties (A. T. Peters, M. Bide, 1985).
Biological Applications
The biological applications of 4-(2-Morpholinoethoxy)naphthalen-1-amine derivatives are notable, particularly in the development of fluorescent probes for cellular imaging. A naphthalimide-based fluorescent probe, incorporating a morpholine group for lysosome targeting, has been designed for the selective detection and imaging of endogenous peroxynitrite within living cells, demonstrating the compound's potential in biomedical research (J. Qian et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)naphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVYGBBVOSFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453155 | |
Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
317806-90-9 | |
Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.